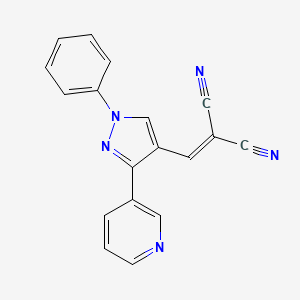

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile

Description

2-((1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a pyrazole-based compound characterized by a malononitrile moiety conjugated to a pyrazole ring substituted with phenyl and pyridin-3-yl groups. Its conjugated system and electron-withdrawing nitrile groups enhance reactivity in cycloaddition and nucleophilic substitution reactions, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXZSCNCHZNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to other pyrazole-malononitrile derivatives, differing primarily in substituents on the pyrazole ring. Key comparisons include:

Key Observations :

- Bioactivity: Analgesic activity is more pronounced in derivatives with 3-chlorophenyl and 4-methoxyphenyl groups (e.g., analog 7 in showed 65% pain inhibition vs. 55% for the pyridinyl variant) .

- Synthetic Flexibility: Derivatives with thiazolidinone or oxadiazole rings (e.g., compounds in and ) exhibit broader antimicrobial spectra due to additional heteroatoms .

Key Observations :

- Base/Catalyst Influence: Piperidine or triethylamine (TEA) is critical for cyclization in thiazolidinone derivatives, whereas NaOH suffices for simpler Knoevenagel reactions .

- Yield Optimization: Higher yields (93%) are achieved for the target compound due to the electron-deficient pyridinyl group accelerating malononitrile conjugation .

Key Observations :

Biological Activity

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a condensation reaction involving 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and malononitrile. The reaction typically occurs under basic conditions, yielding the target compound with notable efficiency. The synthesis process is crucial as it influences the purity and biological activity of the final product.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyrazole carboxamides demonstrated potent antifungal activity against various phytopathogenic fungi such as Cytospora sp. and Fusarium solani . This suggests that the compound may also possess similar antifungal properties, warranting further investigation.

Anticancer Properties

Compounds containing the pyrazole moiety have shown promising results in anticancer activity. For example, aminopyrazole derivatives were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, revealing significant inhibition of cell proliferation . This raises the possibility that this compound could also exhibit anticancer effects, particularly if structural modifications enhance its efficacy.

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives have been explored. Studies have demonstrated that certain derivatives exhibit strong antioxidant activities in various assays such as ABTS and FRAP . Given that oxidative stress is implicated in numerous diseases, compounds like this compound could be valuable in developing therapeutic agents aimed at mitigating oxidative damage.

Case Studies

Several studies have investigated related compounds, providing insights into the potential biological activities of this compound:

- Antifungal Activity : A series of pyrazole derivatives were synthesized and tested for their antifungal properties against several strains. The most active compounds showed minimum inhibitory concentrations (MICs) indicating their effectiveness .

- Anticancer Efficacy : In vitro studies on aminopyrazoles revealed that certain derivatives significantly inhibited cancer cell growth while sparing normal cells . This selective toxicity is crucial for developing effective anticancer agents.

- Antioxidant Potential : Research on antioxidant activity highlighted that modifications to the pyrazole ring could enhance its capacity to scavenge free radicals, suggesting a pathway for optimizing the compound's therapeutic potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.